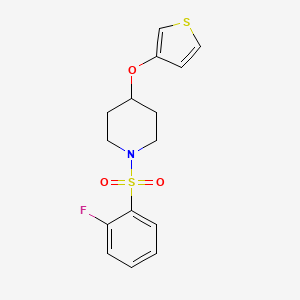
1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine" is a sulfonamide derivative that is likely to possess biological activity due to the presence of a piperidine nucleus and a sulfonyl group. Piperidine derivatives are known for their wide range of biological activities, including enzyme inhibition and antimicrobial properties. The presence of a thiophene moiety could also contribute to the compound's potential bioactivity, as thiophene derivatives are often explored for their pharmaceutical properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the coupling of a sulfonyl chloride with a suitable amine, followed by various substitutions to introduce different functional groups. For example, in the synthesis of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, the parent compound is first formed by reacting 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under controlled pH conditions. Subsequent substitution at the oxygen atom with different electrophiles yields a series of O-substituted derivatives . Although the specific synthesis of "1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine" is not detailed in the provided papers, a similar approach could be hypothesized for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a nitrogen atom of the piperidine ring. The crystal structure of a related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, shows that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is tetrahedral . This information can be extrapolated to suggest that "1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine" would also exhibit a similar conformation and geometry, which could be confirmed by X-ray crystallography.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including substitutions and cycloadditions. For instance, the synthesis of sulfamate-fused piperidin-4-ones involves an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines with enones or ynones . The reactivity of "1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine" would depend on the functional groups present and could potentially participate in similar cycloaddition reactions or other transformations relevant to its chemical structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. For example, the nature of substitutions on the benzhydryl and sulfonamide rings in 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives influences their antibacterial activity . The specific physical and chemical properties of "1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine" would need to be determined experimentally, but it can be anticipated that the fluorophenyl and thiophen-3-yloxy groups would play a significant role in its overall profile.
Aplicaciones Científicas De Investigación
Synthesis and Application in Carbohydrate Chemistry
The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, related to the 1-((2-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine, has been designed for the protection of hydroxyl groups in carbohydrate chemistry. This group was synthesized and evaluated, proving effective under certain conditions and stable under acidic conditions. It was used in the synthesis of a galactose building block, indicating its utility in complex carbohydrate synthesis (Spjut, Qian, & Elofsson, 2010).
Anti-Cancer Applications
Several novel compounds, including 1,2-dihydropyridines, thiophenes, and thiazole derivatives, featuring the biologically active sulfone moiety related to the chemical , were synthesized and showed promising in-vitro anticancer activity. Particularly, some compounds exhibited better activity than the reference drug Doxorubicin, suggesting potential in anti-breast cancer treatments (Al-Said et al., 2011).
Antimicrobial Activity in Agriculture
Sulfonyl-piperidine derivatives demonstrated significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. These findings suggest potential agricultural applications, especially in protecting crops like tomatoes from various pathogens (Vinaya et al., 2009).
Use in Neuroleptic Activity Studies
Research has been conducted on the synthesis of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, compounds related to 1-((2-fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine, demonstrating potent neuroleptic activities. These compounds were comparable to the neuroleptic drug haloperidol, indicating their potential use in studying neuroleptic activities (Sato et al., 1978).
Development of Novel Beta(3) Agonists
A series of (4-piperidin-1-yl)-phenyl sulfonamides, closely related in structure, were prepared and evaluated for their activity on the human beta(3)-adrenergic receptor. These compounds showed promise as full agonists at the beta(3) receptor, with significant selectivity, opening potential therapeutic applications (Hu et al., 2001).
Cerebrovasodilatation via Carbonic Anhydrase Inhibition
Compounds such as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamides, structurally related to the chemical of interest, showed cerebrovasodilatation effects through selective inhibition of the enzyme carbonic anhydrase. One analogue, in particular, significantly increased cerebral blood flow in animals, suggesting potential therapeutic applications (Barnish et al., 1981).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-4-thiophen-3-yloxypiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S2/c16-14-3-1-2-4-15(14)22(18,19)17-8-5-12(6-9-17)20-13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZJNDCHOIALTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

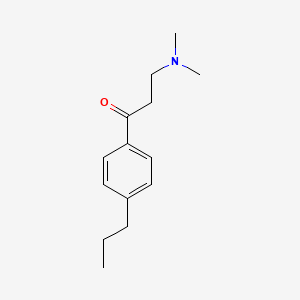
![1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B3004047.png)
![4-(3-methylbutyl)-1-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004048.png)
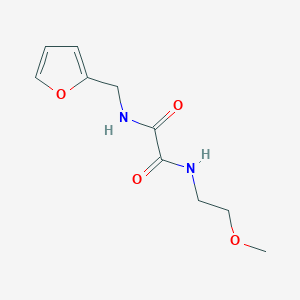
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B3004052.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3004055.png)
![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B3004056.png)
![1-(3-Hydroxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B3004057.png)
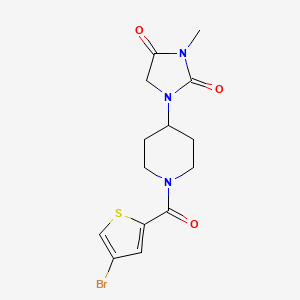

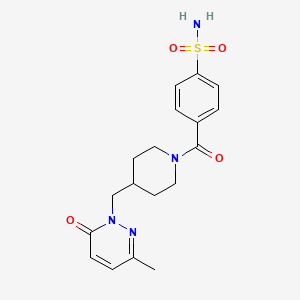
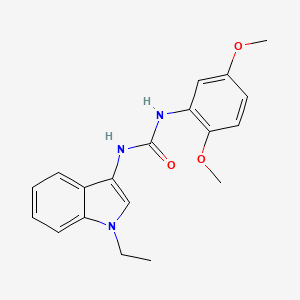
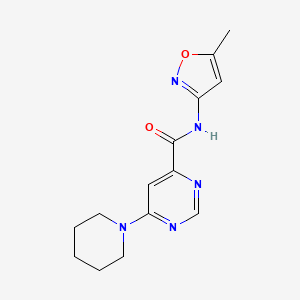
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)